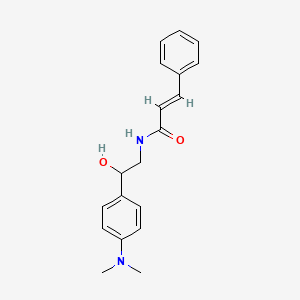

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

NMDA Receptor Antagonism

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide derivatives have been identified as potent and selective antagonists at the NR1A/2B NMDA receptor subtype, highlighting their potential in neurological research and therapy. These compounds offer a novel framework for designing new CNS therapeutics targeting the NMDA receptor, crucial in synaptic plasticity, memory function, and neurodegenerative diseases (Tamiz et al., 1998); (Tamiz et al., 1999).

Anticonvulsant Activity

Crystallographic studies on cinnamamide derivatives, including those with similar structural frameworks to this compound, have shown potential for anticonvulsant activity. These compounds' molecular conformations align with pharmacophore models for anticonvulsants, suggesting their usefulness in developing new epilepsy treatments (Żesławska et al., 2017).

Catalysis and Synthetic Applications

Derivatives of this compound have been employed as catalysts or intermediates in organic synthesis, demonstrating their versatility in creating complex molecules. For example, they have been used in the highly selective formation of unsaturated esters and in catalyzing the acylation of inert alcohols, showcasing their role in facilitating efficient chemical transformations (Liu et al., 2014); (Magro et al., 2010).

Antidepressant-Like Action

A series of N-(2-hydroxyethyl) cinnamamide derivatives have been synthesized and evaluated for their antidepressant activities. Some derivatives significantly reduced immobility time in animal models, indicating antidepressant-like actions. These findings suggest the potential of this compound derivatives in developing new treatments for depression (Deng et al., 2011).

Photophysical Studies

Cinnamaldehyde-based chalcones related to this compound have been synthesized and studied for their photophysical properties. These studies reveal the potential applications of such derivatives in developing fluorophores and materials with specific light-responsive properties (Bhattacharyya et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with enzymes such as α-glucosidase .

Mode of Action

It’s worth noting that similar cinnamamide derivatives have shown inhibitory activity against α-glucosidase . This suggests that N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide might interact with its targets in a similar manner, potentially leading to inhibition of enzyme activity.

Eigenschaften

IUPAC Name |

(E)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-21(2)17-11-9-16(10-12-17)18(22)14-20-19(23)13-8-15-6-4-3-5-7-15/h3-13,18,22H,14H2,1-2H3,(H,20,23)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYPNNJSHCHWMZ-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)

![3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2565553.png)

![5-Methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2565557.png)